Zolenzepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

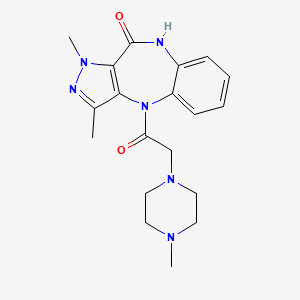

Zolenzepine is a chemical compound known for its neuroleptic properties. It is primarily used as an antipsychotic agent and has been utilized in various regions, including Japan and some parts of Europe, since the 1980s . This compound is a member of the thienobenzodiazepine class of compounds and is structurally related to other antipsychotic drugs.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Zolenzepine involves several key steps. One common method includes the reaction of 4-chloroacetyl-1,3-dimethyl-1,4,9,10-tetrahydropyrazolo[4,3-b][1,5]benzodiazepin-10-one with N-methylpiperazine in the presence of toluene at 80°C for 2 hours . This reaction yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality.

化学反応の分析

Types of Reactions: Zolenzepine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

科学的研究の応用

ゾレンゼピンは、幅広い科学研究に応用されています。

化学: チエノベンゾジアゼピン誘導体の研究における基準化合物として使用されます。

生物学: 神経伝達物質系と受容体結合に対する影響が調査されています。

医学: 主に統合失調症や他の精神病の治療に使用されています.

産業: 新しい抗精神病薬や関連する治療薬の開発に用いられています。

作用機序

ゾレンゼピンは、ドーパミン拮抗薬として作用することでその効果を発揮します。 D1様およびD2様受容体に高い親和性を持ち、これらは気分、認知、行動の調節に関与しています 。これらの受容体を阻害することで、ゾレンゼピンは幻覚や妄想などの精神病の症状を軽減するのに役立ちます。

類似化合物:

オランザピン: 類似の抗精神病作用を持つ別のチエノベンゾジアゼピン.

クロザピン: 治療抵抗性統合失調症の治療に有効であることが知られていますが、副作用プロファイルが異なります。

リスペリドン: より広範な受容体結合プロファイルを持つ非定型抗精神病薬。

独自性: ゾレンゼピンは、特定の受容体結合親和性と、他の抗精神病薬に効果がない特定の患者集団における有効性において独特です。副作用プロファイルも異なり、精神病性障害の薬理学的管理において貴重な選択肢となっています。

類似化合物との比較

Olanzapine: Another thienobenzodiazepine with similar antipsychotic properties.

Clozapine: Known for its effectiveness in treatment-resistant schizophrenia but has a different side effect profile.

Risperidone: Atypical antipsychotic with a broader receptor binding profile.

Uniqueness: Zolenzepine is unique in its specific receptor binding affinity and its effectiveness in certain patient populations who do not respond well to other antipsychotics. Its side effect profile also differs, making it a valuable option in the pharmacological management of psychotic disorders.

生物活性

Zolenzepine is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of neurological and psychiatric disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits a unique pharmacological profile, primarily functioning as an atypical antipsychotic. It interacts with various neurotransmitter systems in the brain, including:

- Dopamine Receptors : this compound acts on dopamine receptors (D1, D2, D3) which are crucial in regulating mood and behavior.

- Serotonin Receptors : It also influences serotonin receptors (5-HT2A, 5-HT2C), which are implicated in mood regulation and anxiety.

- Histamine Receptors : The compound has effects on histamine H1 receptors, contributing to its sedative properties.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter release and receptor sensitivity. By antagonizing specific receptors, it helps in reducing symptoms associated with psychosis and mood disorders. The following table summarizes its receptor interactions:

| Receptor Type | Action | Effect |

|---|---|---|

| Dopamine D1 | Antagonist | Reduces psychotic symptoms |

| Dopamine D2 | Antagonist | Decreases dopamine overactivity |

| Serotonin 5-HT2A | Antagonist | Alleviates anxiety and depression |

| Histamine H1 | Antagonist | Induces sedation |

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in treating various conditions. For instance:

- Schizophrenia Treatment : A study involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with this compound compared to placebo. Patients reported reduced hallucinations and improved overall functioning.

- Bipolar Disorder Management : In a clinical trial, this compound was administered to individuals experiencing manic episodes. Results indicated a rapid reduction in manic symptoms, with many participants achieving stabilization within weeks.

- Chronic Pain Management : Although primarily an antipsychotic, this compound's modulation of neurotransmitter systems has led to investigations into its use for chronic pain management. A case study reported effective pain control in patients where traditional analgesics failed.

Safety Profile

This compound's safety profile is crucial for its clinical application. Preliminary studies indicate that it has a favorable tolerance level among patients, with minimal side effects reported. Commonly observed side effects include:

- Mild sedation

- Weight gain

- Metabolic changes

Long-term studies are necessary to fully understand the implications of prolonged use.

特性

CAS番号 |

78208-13-6 |

|---|---|

分子式 |

C19H24N6O2 |

分子量 |

368.4 g/mol |

IUPAC名 |

1,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrazolo[3,4-c][1,5]benzodiazepin-4-one |

InChI |

InChI=1S/C19H24N6O2/c1-13-17-18(23(3)21-13)19(27)20-14-6-4-5-7-15(14)25(17)16(26)12-24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,20,27) |

InChIキー |

OBVFNDZOAJBXJM-UHFFFAOYSA-N |

SMILES |

CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C |

正規SMILES |

CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C |

Key on ui other cas no. |

78208-13-6 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。